N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Catalog No.
S6875443
CAS No.
1324347-58-1
M.F
C23H27FN4O2
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2...

CAS Number

1324347-58-1

Product Name

N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Molecular Formula

C23H27FN4O2

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H27FN4O2/c24-20-8-4-5-9-21(20)28-15-14-27(23(28)30)17-22(29)25-19-10-12-26(13-11-19)16-18-6-2-1-3-7-18/h1-9,19H,10-17H2,(H,25,29)

InChI Key

MEVDWHYYDSQSAP-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F)CC4=CC=CC=C4

The exact mass of the compound N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is 410.21180428 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a complex organic compound notable for its intricate structure, which includes a piperidine ring, an imidazolidinone moiety, and an acetamide group. The compound features a benzyl substituent on the piperidine nitrogen and a fluorophenyl group on the imidazolidinone, contributing to its potential biological activity and interactions with various receptors. The molecular formula for this compound is C20H24FN3O2C_{20}H_{24}FN_{3}O_{2}, with a molecular weight of approximately 353.41 g/mol.

The chemical reactivity of N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can be attributed to its functional groups. The acetamide group can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding carboxylic acid and amine. Additionally, the piperidine ring can participate in nucleophilic substitution reactions due to its basic nitrogen atom. The presence of the fluorophenyl group may also influence electrophilic aromatic substitution reactions, enhancing the compound's reactivity towards electrophiles.

Research indicates that N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide exhibits significant biological activities, particularly in analgesic and anti-inflammatory contexts. Compounds with similar structures have shown efficacy in modulating neurotransmitter systems and inhibiting enzymes involved in inflammatory pathways. Its unique structural features may enhance its selectivity and potency against specific biological targets.

The synthesis of N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves several multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Piperidine Ring: Starting from commercially available benzylamine and appropriate carbonyl compounds.
  • Introduction of the Imidazolidinone Moiety: This can be achieved through cyclization reactions involving 2-fluorobenzaldehyde and suitable amines.
  • Acetylation: The final step involves acetylating the nitrogen atom of the piperidine ring to yield the target compound.

These processes require careful control of reaction conditions to ensure high yields and purity.

N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has potential applications in pharmacology due to its analgesic and anti-inflammatory properties. It may serve as a lead compound for developing new pain relief medications or anti-inflammatory agents. Additionally, its unique structure could be explored for applications in neuropharmacology, targeting specific neurotransmitter systems.

Studies investigating the interactions of N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide with various receptors have highlighted its potential as a modulator of neurotransmitter pathways. In vitro assays may reveal its binding affinity to opioid receptors or other relevant targets involved in pain perception and inflammatory responses. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic profile.

Several compounds share structural similarities with N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
N-(1-benzylpiperidin-4-yl)acetamideBenzylpiperidine + AcetamideAnalgesic properties
2-[3-(4-chlorophenyl)-6-oxopyridazin]acetamideChlorophenyl + PyridazineAnti-inflammatory activity
N-(4-methylbenzyl)piperidin-4-aminesMethylbenzene + PiperidinePotential antidepressant effects

Uniqueness: The presence of both a fluorinated phenyl group and an oxo-imidazolidinone moiety distinguishes N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide from other similar compounds, potentially enhancing its pharmacological profile and specificity towards certain biological targets.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

410.21180428 g/mol

Monoisotopic Mass

410.21180428 g/mol

Heavy Atom Count

30

Dates

Last modified: 11-23-2023

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